molecular formula C20H32N6O B5619067 1-{5-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-1-methyl-1H-pyrrol-3-yl}ethanone

1-{5-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-1-methyl-1H-pyrrol-3-yl}ethanone

Cat. No. B5619067
M. Wt: 372.5 g/mol
InChI Key: AGONYHOPNXSHBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, utilizing strategies like click chemistry for efficient bond formation. For example, the use of click chemistry approaches has facilitated the synthesis of compounds with similar complexity, characterized by IR, NMR, and MS studies, alongside thermal stability analysis through TGA and DSC techniques. Single-crystal XRD analysis further confirms the structural integrity of such compounds (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using techniques such as X-ray diffraction (XRD), revealing details about the atomic arrangement and intermolecular interactions. For instance, studies have highlighted the role of hydrogen bonding in stabilizing the molecular structure of related compounds, providing insights into their molecular geometry and potential reactive sites (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse, involving interactions with various reagents to yield a wide range of products. For instance, reactions with amines, hydrazine, or active halogen-containing compounds can lead to the formation of novel heterocyclic compounds, demonstrating the compound's versatility in synthetic chemistry (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and thermal stability, are crucial for their application in various fields. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to assess these properties, providing valuable information for the compound's practical applications (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on similar compounds have explored their interactions with various reagents, shedding light on their reactivity patterns and potential for synthesis of novel derivatives (Attaby et al., 2006).

properties

IUPAC Name

1-[5-[[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-1-methylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O/c1-6-26-19(14-23(3)4)21-22-20(26)16-7-9-25(10-8-16)13-18-11-17(15(2)27)12-24(18)5/h11-12,16H,6-10,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGONYHOPNXSHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)CC3=CC(=CN3C)C(=O)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-1-methyl-1H-pyrrol-3-yl}ethanone

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